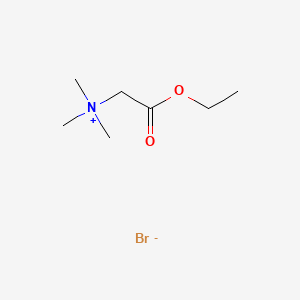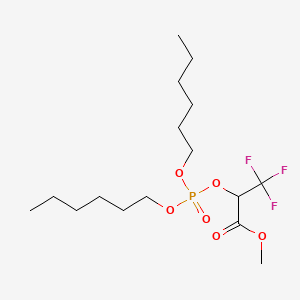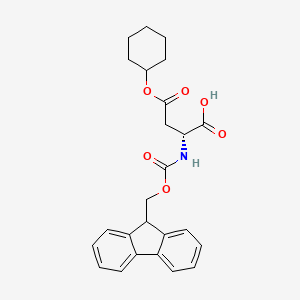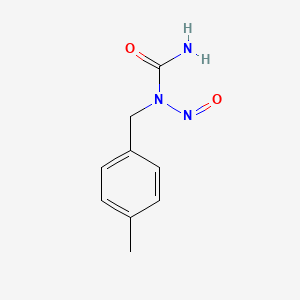
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzopyran structure, followed by the introduction of the furo group and the acridinyl moiety. The final steps involve the attachment of the piperazinyl and propoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups like halogens or alkyl chains.
Applications De Recherche Scientifique
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets. The acridinyl moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The piperazinyl group may enhance the compound’s binding affinity to certain proteins, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy-: This compound has a similar core structure but lacks the acridinyl and piperazinyl groups.
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(2,3-epoxy-3-methylbutoxy)-: This compound features an epoxy group instead of the acridinyl moiety.
Uniqueness
The uniqueness of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the acridinyl moiety, in particular, sets it apart from other similar compounds, providing unique interactions with biological targets.
Propriétés
Numéro CAS |
86863-30-1 |
|---|---|
Formule moléculaire |
C34H33ClN4O5 |
Poids moléculaire |
613.1 g/mol |
Nom IUPAC |
9-[3-[4-[2-[(6-chloro-2-methoxyacridin-9-yl)amino]ethyl]piperazin-1-yl]propoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C34H33ClN4O5/c1-41-25-5-7-28-27(21-25)31(26-6-4-24(35)20-29(26)37-28)36-10-12-39-15-13-38(14-16-39)11-2-17-42-34-32-23(9-18-43-32)19-22-3-8-30(40)44-33(22)34/h3-9,18-21H,2,10-17H2,1H3,(H,36,37) |
Clé InChI |
DCYQENXPGVZQGH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCN4CCN(CC4)CCCOC5=C6C(=CC7=C5OC=C7)C=CC(=O)O6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806480.png)
![6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B12806492.png)




